![molecular formula C13H15NO B1631691 lepomerine CAS No. 22048-97-1](/img/structure/B1631691.png)
lepomerine
Overview
Description
Lepomerine is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the phenylpiperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Leptin's Role in Metabolism and Obesity
Leptin, discovered 20 years ago, is now recognized as a key player in regulating various physiological functions such as appetite, satiety, energy expenditure, and metabolism. It has great potential for clinical use in treating obesity and related metabolic and cardiovascular diseases. Leptin and its analog, metreleptin, are already in use for treating congenital leptin deficiency and lipodystrophy (Blüher & Mantzoros, 2015).
Leptin in Cardiovascular Disease
Leptin is a vital adipokine involved in cardiovascular disease (CVD). It plays a dual role, offering cardioprotective benefits and promoting endothelial function, while also potentially exacerbating hypertension, atherosclerosis, and inflammation (Mattu & Randeva, 2013).
Leptin in Immune Regulation and Autoimmune Diseases
Leptin significantly influences immune responses and is involved in autoimmune diseases. Its neutralization in animal models of multiple sclerosis (MS) resulted in improved clinical scores and altered immune cell behavior, suggesting a critical role in immune system regulation (De Rosa et al., 2006).
Leptin's Therapeutic Applications
Leptin therapy is used clinically for hypoleptinemic states. In patients with extreme obesity due to congenital leptin deficiency, leptin induces weight loss and satiety. It also ameliorates insulin resistance and other metabolic dysfunctions in lipodystrophic patients (Gorden & Gavrilova, 2003).
Leptin and Cancer
Increasing evidence suggests that adipokines like leptin are implicated in several malignancies, including lung cancer. Leptin's role in cancer pathogenesis, prognosis, and survival is being actively researched, though its specific impact and mechanisms in lung cancer remain to be fully elucidated (Ntikoudi et al., 2014).
Leptin's Influence on Neuroendocrine Functions
Leptin impacts food intake, metabolism, and has emerged as a significant player in neuroendocrine functions. It is believed to be involved in cognition, immune function, and bone metabolism, highlighting its diverse physiological roles (Dalamaga et al., 2013).
Mechanism of Action
Target of Action
Leptomerine, also known as “lepomerine”, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, leptomerine increases the level of acetylcholine in the brain, which can improve cholinergic functions .
Mode of Action
Leptomerine interacts with AChE and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased level of acetylcholine can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by leptomerine is the cholinergic pathway. By inhibiting AChE, leptomerine prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of AChE by leptomerine leads to an increase in the concentration of acetylcholine in the brain. This can improve cholinergic functions and alleviate symptoms of neurological disorders like Alzheimer’s disease, where a deficiency of acetylcholine is often observed .
properties
IUPAC Name |
1-methyl-2-propylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCLDHNLTJDYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.